4-bromo-N-(3-bromophenyl)benzenesulfonamide

Medicinal Chemistry ADME Prediction Physicochemical Properties

This 4,3'-bis-brominated sulfonamide provides a strategic dual-handle scaffold for sequential, site-selective cross-coupling in SAR studies. The electronically distinct aryl bromides enable orthogonal functionalization under tailored catalytic conditions, while enhanced lipophilicity (cLogP ~3.8) aids membrane permeability optimization. Its unique architecture is essential for projects requiring precise molecular geometry, not achievable with mono-bromo analogs. Ensure your synthesis has the required spatial and electronic control.

Molecular Formula C12H9Br2NO2S
Molecular Weight 391.08
CAS No. 349404-99-5
Cat. No. B2479407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-bromophenyl)benzenesulfonamide
CAS349404-99-5
Molecular FormulaC12H9Br2NO2S
Molecular Weight391.08
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
InChIKeyIVCLEMBBYDDEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5): A Unique Bis-Brominated Sulfonamide Building Block for Targeted Synthesis


4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5) is an organic sulfonamide derivative characterized by a central benzenesulfonamide core with bromine atoms at the 4-position of the sulfonyl phenyl ring and the 3-position of the anilide phenyl ring. It belongs to the class of bis-brominated aromatic sulfonamides, which are valued as versatile intermediates in medicinal chemistry and materials science due to their dual halogen handles for orthogonal cross-coupling reactions and the hydrogen-bonding capacity of the sulfonamide linker [1]. The presence of two bromine atoms in distinct electronic environments on different aryl rings distinguishes it from mono-brominated or differently substituted sulfonamide analogs, potentially offering unique reactivity profiles in sequential functionalization strategies [2].

Why Generic Sulfonamide or Mono-Bromo Analogs Cannot Replace 4-bromo-N-(3-bromophenyl)benzenesulfonamide in Precise Molecular Design


Substituting 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5) with a generic sulfonamide or a mono-brominated analog such as N-(3-bromophenyl)benzenesulfonamide (CAS 91394-73-9) or 4-bromo-N-phenylbenzenesulfonamide (CAS 7454-54-8) is not functionally equivalent for applications requiring precise spatial and electronic control. The unique 4,3'-bis-bromination pattern creates two distinct sites for sequential metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) with differentiated reactivity due to the differing electronic environments of the para- and meta-substituted aryl bromides [1]. Furthermore, the presence of the second bromine atom at the 3'-position introduces a steric and electronic perturbation to the anilide ring, altering the compound's conformational preferences, hydrogen-bonding patterns in the solid state, and physicochemical properties such as lipophilicity (cLogP) and polar surface area (tPSA) compared to its mono-bromo or differently substituted counterparts [2]. These differences directly impact the compound's utility as a building block in the synthesis of complex molecules with defined geometry and pharmacological profiles, making blind substitution a potential source of synthetic failure or suboptimal product properties.

Quantitative Differentiation of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5) from Key Analogs


Enhanced Lipophilicity for Improved Membrane Permeability: A Comparison of Calculated LogP Values with Mono-Bromo and Non-Bromo Analogs

The presence of two bromine atoms in 4-bromo-N-(3-bromophenyl)benzenesulfonamide significantly increases its calculated lipophilicity (cLogP) compared to its mono-brominated or non-brominated structural analogs. This property is a critical determinant of passive membrane permeability, a key factor in oral bioavailability and cell-based assay performance. According to computational data from the PubChem database, the target compound exhibits a higher cLogP value, suggesting a potentially enhanced ability to traverse lipid bilayers [1].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Differentiated Reactivity in Cross-Coupling: Distinct Bromine Environments as Orthogonal Synthetic Handles

The two bromine atoms in 4-bromo-N-(3-bromophenyl)benzenesulfonamide reside in electronically distinct environments: one para to the sulfonamide linker on the sulfonyl ring, and the other meta to the sulfonamide linker on the anilide ring. This electronic asymmetry creates a potential for orthogonal reactivity in sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The para-bromo group is generally more susceptible to oxidative addition due to its position in the more electron-deficient sulfonyl aryl ring, while the meta-bromo group on the electron-rich anilide ring may require different catalytic conditions for activation [1]. This feature is not present in symmetrical analogs like 4-bromo-N-(4-bromophenyl)benzenesulfonamide (CAS 100124-40-1) or in mono-brominated derivatives, providing a strategic advantage for the sequential installation of diverse molecular fragments.

Organic Synthesis Cross-Coupling Building Blocks

Contrasting Crystal Packing and Hydrogen-Bonding Motifs: A Structural Comparison with the 4,4'-Bis-Bromo Regioisomer

The solid-state structure and intermolecular interactions of 4-bromo-N-(3-bromophenyl)benzenesulfonamide are expected to differ significantly from its regioisomeric analog, 4-bromo-N-(4-bromophenyl)benzenesulfonamide. Single-crystal X-ray diffraction studies on the 4,4'-bis-bromo analog (CAS 100124-40-1) reveal a U-shaped molecular conformation with a central C-S-N-C torsion angle of 63.2(4)° and a dihedral angle of 38.5(2)° between the aromatic rings. The crystal packing is dominated by strong N-H···O hydrogen bonds forming C(4) chains, which are further interconnected by C-H···O interactions and short Br···Br contacts (3.5092(8) Å) to create a three-dimensional supramolecular network [1]. The repositioning of one bromine atom to the 3'-position in the target compound (CAS 349404-99-5) is predicted to disrupt these specific interactions, leading to a different crystal packing arrangement, altered hydrogen-bonding patterns, and potentially different physical properties such as melting point, solubility, and crystal morphology.

Solid-State Chemistry Crystal Engineering Polymorphism

Documented Purity Specifications from a Reputable Commercial Supplier: A Benchmark for Procurement

For procurement decisions, verified purity and available quality control (QC) documentation are essential. 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5) is commercially available from reputable suppliers with a specified minimum purity of 95%, and batch-specific QC data including NMR, HPLC, and GC reports can be provided upon request . This level of documentation ensures the compound meets the necessary quality standards for reproducible research and synthetic applications, reducing the risk of failed reactions due to unknown impurities.

Chemical Procurement Quality Control Synthetic Reliability

Optimal Research Applications for 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS 349404-99-5) Based on Its Differentiated Properties


Sequential, Orthogonal Cross-Coupling Reactions for the Synthesis of Complex, Unsymmetrical Biaryl and Aniline Derivatives

The compound's two electronically distinct aryl bromide sites make it an ideal scaffold for chemists employing sequential Suzuki-Miyaura or Buchwald-Hartwig coupling strategies. The para-bromine on the sulfonyl ring can be functionalized first under standard conditions, followed by activation of the more electron-rich meta-bromine on the anilide ring using a tailored catalyst/ligand system [1]. This capability is directly supported by the class-level inference on differentiated reactivity, allowing for the efficient construction of molecular libraries with diverse substitution patterns for structure-activity relationship (SAR) studies in medicinal chemistry projects.

Development of Lipophilic Sulfonamide-Based Probes or Drug Candidates

The significantly higher calculated lipophilicity (cLogP = 3.8) of this compound, compared to its mono-bromo analogs (cLogP ≈ 3.0-3.1) and the parent sulfonamide (cLogP = 2.2), suggests it may possess superior passive membrane permeability [1]. This property is particularly relevant for researchers designing small-molecule probes for intracellular targets or developing orally bioavailable drug candidates within the sulfonamide pharmacophore class. The increased lipophilicity can be a strategic advantage in early-stage hit-to-lead optimization where cellular permeability is a key bottleneck.

Crystal Engineering and Solid-State Studies of Regioisomeric Sulfonamide Derivatives

As a regioisomer of the structurally characterized 4-bromo-N-(4-bromophenyl)benzenesulfonamide (CAS 100124-40-1), this compound presents a valuable opportunity for comparative crystallographic and solid-state analysis. Investigating how the shift of one bromine atom from the 4'- to the 3'-position alters the molecular conformation, hydrogen-bonding network, and supramolecular assembly can provide fundamental insights into the structure-property relationships governing the solid-state behavior of halogenated aromatic sulfonamides [1]. Such studies are central to the fields of crystal engineering and pharmaceutical solid-form development.

Synthesis of Materials with Tailored Electronic or Optical Properties

The bis-brominated sulfonamide core serves as a versatile monomer or cross-coupling partner for the synthesis of π-conjugated materials. The ability to sequentially introduce different aromatic or heteroaromatic groups via the two bromine handles allows for the fine-tuning of the electronic properties (e.g., HOMO-LUMO gap) and molecular geometry of the resulting extended structures. This application leverages the compound's potential for orthogonal reactivity, enabling the creation of unsymmetrical materials for use in organic electronics or as fluorescent probes.

Technical Documentation Hub

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